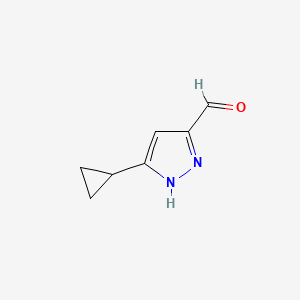![molecular formula C11H15NO2 B1372127 4-[2-(Dimethylamino)ethyl]benzoic acid CAS No. 767258-89-9](/img/structure/B1372127.png)
4-[2-(Dimethylamino)ethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Dimethylamino)ethyl]benzoic acid is a chemical compound with the molecular formula C11H15NO2 . It is a benzoate ester and a tertiary amino compound . The compound is also known as 4- [2- (dimethylamino)ethyl]benzoic acid hydrochloride .
Molecular Structure Analysis
The molecular weight of 4-[2-(Dimethylamino)ethyl]benzoic acid is 229.71 . The InChI code is 1S/C11H15NO2.ClH/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H .Physical And Chemical Properties Analysis
4-[2-(Dimethylamino)ethyl]benzoic acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Anion Recognition and Selectivity
4-[2-(Dimethylamino)ethyl]benzoic acid has been applied in the field of anion recognition due to its affinity and selectivity towards divalent anions like HPO4 2- and SO4 2-. Its basicity and charge density play a significant role in this selectivity, making it a useful agent in the discrimination of different anion types (Hou & Kobiro, 2006).
Polymorphism in Crystallography
The compound exhibits interesting polymorphic behavior, with studies detailing the structural characterization of new polymorphs. This polymorphism is essential in understanding the molecular interactions and stability of the compound under different conditions, thus contributing to the field of crystallography (Aakeröy, Desper & Levin, 2005).
Synthesis Processes
The synthesis process of 4-[2-(Dimethylamino)ethyl]benzoic acid and its derivatives has been a subject of various studies, aiming to improve yield and efficiency. These studies have contributed to the field of organic synthesis, providing insights into reaction mechanisms and optimal conditions for the preparation of this compound and its esters (Li Guo, 2013).
Mecanismo De Acción
Target of Action
The primary target of 4-[2-(Dimethylamino)ethyl]benzoic acid, also known as Ethyl 4-dimethylaminobenzoate , is the skin. It acts as an inhibitor of ultraviolet (UV) mediated damage to the skin .
Mode of Action
4-[2-(Dimethylamino)ethyl]benzoic acid interacts with the skin by absorbing harmful UV radiation. This prevents the UV rays from causing damage to the skin cells and tissues . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .
Biochemical Pathways
By absorbing UV radiation, it prevents the formation of free radicals and other harmful compounds that can lead to skin cell damage and premature aging .
Pharmacokinetics
Its metabolism and excretion would occur through the body’s normal metabolic and excretory pathways .
Result of Action
The primary result of the action of 4-[2-(Dimethylamino)ethyl]benzoic acid is the protection of the skin from UV damage. By absorbing harmful UV radiation, it prevents skin cell damage, premature aging, and other negative effects associated with UV exposure .
Action Environment
The efficacy and stability of 4-[2-(Dimethylamino)ethyl]benzoic acid can be influenced by various environmental factors. For instance, the intensity of UV radiation in the environment can affect the degree of protection provided by the compound. Additionally, factors such as temperature, humidity, and pH could potentially influence the stability and effectiveness of the compound .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-[2-(dimethylamino)ethyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDJNNXQVYWMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)
![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)



![2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372055.png)

![Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B1372058.png)


amine hydrochloride](/img/structure/B1372065.png)

